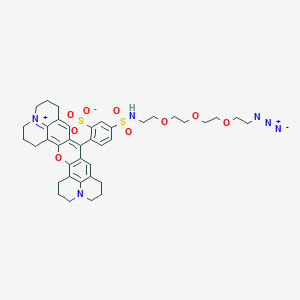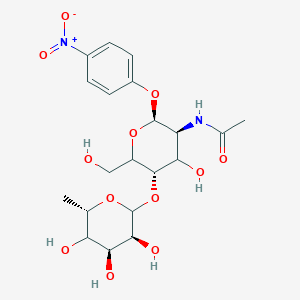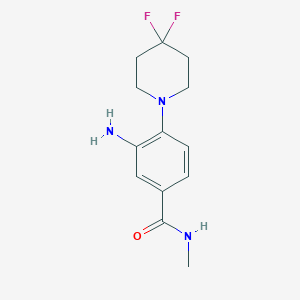
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with an amino group and a difluoropiperidinyl moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4,4-difluoropiperidine with appropriate reagents under controlled conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with N-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoropiperidinyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide
- Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate
Uniqueness
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoropiperidinyl moiety and benzamide core make it particularly versatile for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C13H17F2N3O |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
3-amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H17F2N3O/c1-17-12(19)9-2-3-11(10(16)8-9)18-6-4-13(14,15)5-7-18/h2-3,8H,4-7,16H2,1H3,(H,17,19) |
InChIキー |
WFPBSQAYFLEYCG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


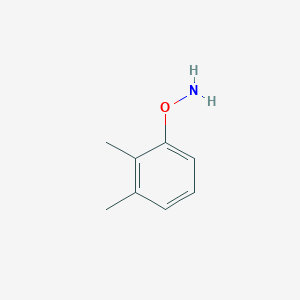
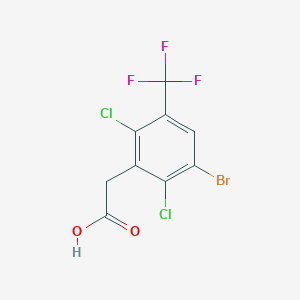
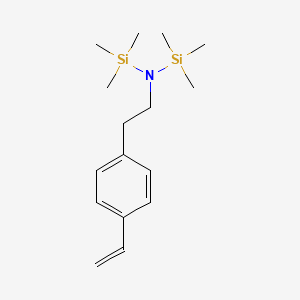
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
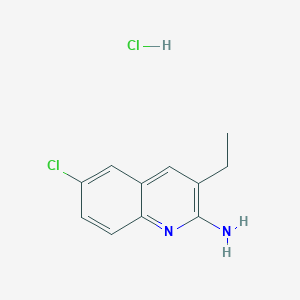
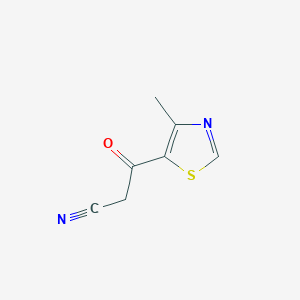


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
